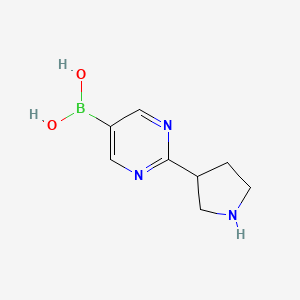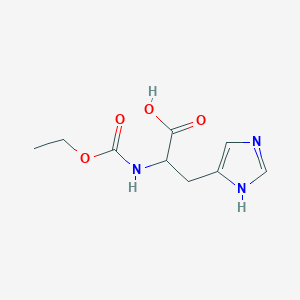![molecular formula C7H3NO5 B14079507 Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione CAS No. 101126-68-5](/img/structure/B14079507.png)
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione is a heterocyclic compound with a unique structure that includes a pyridine ring fused with a dioxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione typically involves the reaction of substituted pyridines with appropriate reagents under controlled conditions. One common method involves the use of dicationic molten salts as catalysts, which facilitate the formation of the desired product with high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of environmentally friendly solvents and recyclable catalysts is often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione include:
- Pyrido[2,3-b]pyrazine
- Pyrido[3,4-b]pyrazine
- Quinoxaline derivatives
Uniqueness
This compound is unique due to its specific ring structure and the presence of multiple reactive sites, which allow for a wide range of chemical modifications. This versatility makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
101126-68-5 |
|---|---|
Molecular Formula |
C7H3NO5 |
Molecular Weight |
181.10 g/mol |
IUPAC Name |
pyrido[1,2-b][1,5,2]dioxazine-2,4,8-trione |
InChI |
InChI=1S/C7H3NO5/c9-5-3-1-2-4-6(10)12-7(11)13-8(4)5/h1-3H |
InChI Key |
OFKGPEBMAMSWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N2C(=C1)C(=O)OC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-Ethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079439.png)
![1-(4-Ethoxy-3-methoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079447.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14079460.png)




![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14079492.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

